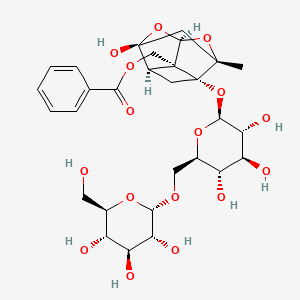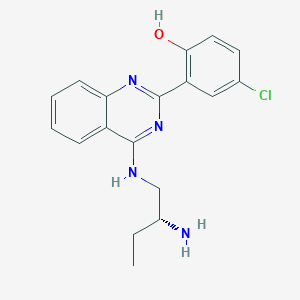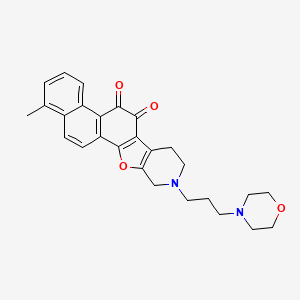
Yllemlwrl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yllemlwrl: is a peptide sequence that serves as a T cell epitope. It is recognized by the human leukocyte antigen A2 (HLA-A2) and corresponds to codons 125-133 of the Epstein-Barr virus latent membrane protein 1 (LMP1). This sequence is significant in immunological research due to its role in the immune response against Epstein-Barr virus-associated diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Yllemlwrl is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS. The process is optimized to minimize impurities and maximize yield. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form .
Análisis De Reacciones Químicas
Types of Reactions: : Yllemlwrl primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue .
Common Reagents and Conditions: : The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use agents like dithiothreitol (DTT) .
Major Products Formed: : The primary product of the synthesis is the this compound peptide. During oxidation, methionine can be converted to methionine sulfoxide. Reduction reactions can revert oxidized methionine back to its original form .
Aplicaciones Científicas De Investigación
Chemistry: : Yllemlwrl is used as a model peptide in studies of peptide synthesis and purification techniques .
Biology: : It is utilized in immunological research to study T cell responses and epitope mapping. The peptide is used in assays such as ELISPOT and ICS to stimulate antigen-specific T cells .
Medicine: : this compound is significant in the development of immunotherapies and vaccines targeting Epstein-Barr virus-associated diseases, including certain lymphomas and nasopharyngeal carcinoma .
Industry: : The peptide is used in the production of diagnostic kits and research reagents for studying immune responses .
Mecanismo De Acción
Yllemlwrl exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This complex is recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation and proliferation of these immune cells. The activated T cells then target and destroy cells expressing the Epstein-Barr virus LMP1 protein .
Comparación Con Compuestos Similares
Similar Compounds: : Other peptides that serve as T cell epitopes include YLQQNWWTL and YLLEMLWRL. These peptides also bind to HLA-A2 and are involved in immune responses against viral infections .
Uniqueness: : this compound is unique due to its specific sequence and its role as a major mutation site in the HLA-A2-restricted cytotoxic T lymphocyte epitope sequence. This makes it particularly valuable in studying immune responses to Epstein-Barr virus .
Propiedades
Fórmula molecular |
C60H93N13O13S |
|---|---|
Peso molecular |
1236.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Clave InChI |
FKAIJRQYWFAWQI-CVINIGLTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
